
Biphenyl-4,4'-dicarboxylic acid
Overview
Description
Biphenyl-4,4'-dicarboxylic acid (H₂bpdc, C₁₄H₁₀O₄, molecular weight 242.23 g/mol) is a white crystalline powder with a melting point exceeding 300°C and low water solubility . It features a rigid biphenyl core with two carboxylic acid groups at the para positions, making it a versatile ligand in coordination chemistry. H₂bpdc is widely used to construct metal-organic frameworks (MOFs) and coordination polymers due to its linear geometry and strong metal-binding capacity . Industrially, it serves as a precursor for liquid crystal polymers via Friedel-Crafts alkylation and oxidation reactions .
Preparation Methods
Friedel-Crafts Acylation and Oxidative Cleavage
Reaction Mechanism and Process Overview
The synthesis begins with 4-diphenic acid undergoing Friedel-Crafts acylation using oxalyl chloride (ClCO)₂ and anhydrous aluminum trichloride (AlCl₃) as a Lewis acid catalyst . This step forms 4,4'-dicarboxylbibenzil , a ketone intermediate, via electrophilic aromatic substitution. The reaction is conducted under nitrogen at 10–30°C in halogenated solvents like dichloroethane or chloroform, with strict control over reagent stoichiometry (4-diphenic acid : oxalyl chloride : AlCl₃ = 1 : 1.1–1.8 : 1.2–2.0) . Excess oxalyl chloride ensures complete acylation, while AlCl₃ facilitates the electrophilic attack.
The intermediate is then oxidized using hydrogen peroxide (H₂O₂) , SPC-D (a stabilized peroxide complex), or tert-butyl peroxide in the presence of potassium hydroxide (KOH) . This step cleaves the ketone groups to carboxylic acids, yielding BDA. Recrystallization in absolute methanol achieves ≥99% purity .
Optimized Conditions and Yield Data
Key parameters from the CN103483186A patent include:
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Solvent-to-substrate ratio : 3:10 by weight for efficient mixing and heat dissipation.
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Reaction temperature : 15–25°C for Friedel-Crafts acylation to minimize side reactions.
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Oxidant selection : SPC-D provides higher selectivity, reducing over-oxidation risks.
Table 1: Experimental Yields from Patent CN103483186A
Example | Step 1 Yield (%) | Step 2 Yield (%) | Final Purity (%) |
---|---|---|---|
1 | 94.2 | 95.4 | 99 |
2 | 93.2 | 95.1 | 99 |
3 | 94.7 | 96.0 | 99 |
The process achieves an overall yield of 89–93% , with purity ≥99% after recrystallization . Nuclear magnetic resonance (NMR) data confirm structural integrity:
Advantages and Limitations
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Strengths : High atom economy, mild reaction conditions, and compatibility with industrial-scale equipment.
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Challenges : Requires halogenated solvents (environmental concerns) and generates HCl gas, necessitating scrubbers .
Catalytic Oxidation of 4,4'-Diisopropylbiphenyl
Process Development and Catalytic System
The US4970338A patent describes oxidizing 4,4'-diisopropylbiphenyl (DIPB) with molecular oxygen (O₂) in acetic acid solvent. Cobalt (Co) and manganese (Mn) salts act as catalysts, with bromine (Br) as a promoter. The reaction proceeds via radical intermediates, converting isopropyl groups to carboxylic acids through sequential oxidation:
Critical conditions include:
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Catalyst loadings : Co:Mn:Br molar ratio of 1:1:2.
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Temperature : 90–120°C to maintain solvent reflux while avoiding decarboxylation.
Isolation and Purification
DIPB is isolated from a propylated biphenyl mixture via distillation and crystallization, achieving ≥99.8% purity . Post-oxidation, BDA is precipitated by acidification (pH 3–4) and recrystallized from acetic acid/water.
Table 2: Performance Metrics from US4970338A
Parameter | Value |
---|---|
DIPB Conversion (%) | 98–99 |
BDA Selectivity (%) | 95–97 |
Final Purity (%) | ≥99.5 |
Industrial Viability Assessment
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Advantages : Avoids halogenated solvents, uses inexpensive O₂, and generates water as the primary byproduct.
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Drawbacks : High-energy distillation steps for DIPB purification and catalyst recovery challenges .
Comparative Analysis of Methodologies
Table 3: Method Comparison
Chemical Reactions Analysis
Biphenyl-4,4’-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include molecular oxygen, cobalt or manganese catalysts, and aliphatic monocarboxylic acids. The major products formed from these reactions include 4,4’-diisopropylbiphenyl and its oxidation intermediates . Additionally, biphenyl-4,4’-dicarboxylic acid can be used in the synthesis of metal-organic frameworks through post-synthetic linker exchange and orthogonal click chemistry .
Scientific Research Applications
Chemical Applications
1. Organic Synthesis:
BPDC serves as a crucial building block in organic synthesis. It is utilized in the formation of various polymers and copolymers due to its ability to undergo polymerization reactions. The presence of two carboxylic acid groups allows for the formation of high-performance polyesters and aramid resins with enhanced thermal stability and mechanical strength .
2. Coordination Chemistry:
In coordination chemistry, BPDC acts as a ligand, forming coordination complexes with metal ions. These complexes are essential for catalysis and material development. The ability of BPDC to coordinate with metals enhances the catalytic efficiency of reactions such as carbon dioxide cycloaddition and Knoevenagel condensation .
Biological Applications
1. Drug Design:
Research indicates that BPDC has potential as a scaffold in drug design due to its structural properties. It can be modified to create derivatives with biological activity, making it a candidate for developing new pharmaceuticals .
2. Antimicrobial Properties:
Studies have explored the antimicrobial properties of BPDC and its derivatives, suggesting potential applications in developing new antimicrobial agents .
Material Science Applications
1. Metal-Organic Frameworks (MOFs):
BPDC is extensively used in synthesizing metal-organic frameworks (MOFs), which are materials characterized by their porous structures. These MOFs have applications in gas adsorption and separation processes, including carbon dioxide capture and hydrocarbon separation . The tunable pore sizes of BPDC-based MOFs allow for selective adsorption properties, making them valuable in environmental applications.
2. Supercapacitors:
Recent studies have demonstrated that BPDC-based MOFs can be utilized in energy storage devices such as supercapacitors. The electrochemical performance of these materials has been evaluated using techniques like cyclic voltammetry and electrochemical impedance spectroscopy, showcasing their potential for high-performance energy storage solutions .
Industrial Applications
1. Production of Advanced Materials:
BPDC is integral to producing advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals. Its chemical stability and reactivity make it suitable for applications requiring high-performance materials that can withstand varying environmental conditions .
2. Dye Manufacturing:
The compound is also employed in the production of dyes due to its ability to form stable complexes with various substrates, enhancing color properties and stability .
Mechanism of Action
The mechanism of action of biphenyl-4,4’-dicarboxylic acid involves its ability to form stable polymers and metal-organic frameworks. These materials exhibit excellent thermal stability and high electrical insulation properties, making them suitable for high-temperature and high-performance applications . The molecular targets and pathways involved in its mechanism of action include the formation of strong covalent bonds between the aromatic rings and carboxylic acid groups, which contribute to the stability and performance of the resulting materials .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Biphenyl Dicarboxylic Acid Derivatives
Key Observations :
- Substitution Position : Para-substituted derivatives (e.g., H₂bpdc, H₂sdc) favor linear coordination geometries, while meta-substituted analogs (e.g., Benzidine-3,3'-dicarboxylic acid) create bent structures .
- Functional Groups : Electron-withdrawing groups (e.g., SO₂ in H₂sdc) enhance thermal stability, whereas electron-donating groups (e.g., NH₂) improve photochemical activity .
Physical and Chemical Properties
Table 2: Physical Property Comparison
Key Observations :
- Solubility : Aliphatic chains (H₂bpda) improve solubility compared to rigid H₂bpdc .
- Thermal Stability: Sulfonyl and carboxylic groups (H₂sdc, H₂bpdc) confer higher thermal resistance than amino-substituted derivatives .
Key Observations :
- H₂bpdc synthesis efficiency varies (38–66%) depending on the route, with diazotization offering higher yields but increased complexity .
- Amino-substituted derivatives often require protective groups to prevent side reactions .
Key Observations :
- MOF Performance : H₂bpdc-based UiO-67 exhibits superior photocatalytic activity under visible light compared to 2,2′-bipyridine-5,5′-dicarboxylic acid (bpydc) due to enhanced charge transfer .
- Catalytic Selectivity : Hydrophobic pore environments in H₄dobpdc MOFs improve cyclohexane oxidation selectivity (alcohol:ketone ratio) by 3× vs. unmodified frameworks .
Biological Activity
Biphenyl-4,4'-dicarboxylic acid (BPDC), also known as 4,4'-bibenzoic acid, is a compound of significant interest in various fields, including materials science and biochemistry. This article explores the biological activity of BPDC, focusing on its biochemical properties, mechanisms of action, and applications in biomedical research.
- Molecular Formula : CHO
- Molecular Weight : 242.23 g/mol
- Melting Point : >300 °C
- Boiling Point : 482.5 °C
- Density : 1.3 g/cm³
BPDC consists of two carboxylic acid groups attached to a biphenyl structure, which contributes to its unique chemical reactivity and potential biological applications .
BPDC primarily acts as a monomer in the synthesis of polymers and other complex materials. Its biological activity can be attributed to several mechanisms:
- Polymerization : BPDC can form covalent bonds during polymerization processes, leading to the development of high-performance polymers with enhanced thermal stability and electrical insulation properties.
- Interaction with Biological Molecules : BPDC can interact with various biomolecules, forming complexes that may influence biochemical pathways. For instance, it has been shown to participate in the formation of metal-organic frameworks (MOFs), which can be utilized in drug delivery systems and catalysis .
- Antimicrobial Activity : Research has indicated that derivatives of biphenyl-4-carboxylic acid exhibit antimicrobial properties against specific Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. This suggests that BPDC and its derivatives could be explored for potential therapeutic applications .
Table 1: Summary of Biological Activities of BPDC Derivatives
Compound Type | Activity | Target Organisms/Applications |
---|---|---|
Biphenyl-4-carboxylic acid | Antimicrobial | E. coli, P. aeruginosa |
BPDC-based polymers | Thermal stability | Electronic devices, high-temperature applications |
Metal-organic frameworks (MOFs) | Drug delivery | Various pharmaceutical applications |
Case Studies
- Antimicrobial Studies : A study published in 2010 evaluated a series of biphenyl-4-carboxylic acid hydrazide-hydrazones for their antimicrobial activity. The results indicated effective inhibition against selected bacterial strains, highlighting the potential for developing new antimicrobial agents based on the biphenyl structure .
- Polymeric Applications : Research has demonstrated that BPDC can be utilized in synthesizing poly(aryl ether-bisketone)s with high molecular weights. These polymers exhibit desirable mechanical properties and thermal resistance, making them suitable for engineering applications .
- Metal-Organic Frameworks (MOFs) : Studies have shown that BPDC can serve as a linker in MOFs, which are used for catalysis and gas storage. The structural integrity and functionality of these frameworks can be tuned by altering the synthesis conditions, demonstrating BPDC's versatility in material science .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Biphenyl-4,4'-dicarboxylic acid (H₂bpdc) and its coordination polymers?
H₂bpdc is synthesized via multi-step reactions involving halogenation, coupling, and oxidation. A typical method includes:
- Step 1 : Iodination of biphenyl derivatives using iodine and nitric acid (86% yield, 20°C, 3 h) .
- Step 2 : Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ and NaHCO₃ in toluene (82% yield, 110°C, 16 h) .
- Step 3 : Oxidation of methyl ester intermediates to carboxylic acids using Oxone in CH₂Cl₂/DMF (82% yield, 20°C, 24 h) . For MOF synthesis, H₂bpdc is combined with metal nodes (e.g., ZrCl₄) in DMF/acetic acid at 120°C under solvothermal conditions .
Q. Which characterization techniques confirm the structural integrity of H₂bpdc-based materials?
Key techniques include:
- Powder X-ray Diffraction (PXRD) : Verifies crystallinity and phase purity by matching experimental patterns with simulated models .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and ligand decomposition temperatures (e.g., H₂bpdc MOFs stable up to 400°C) .
- FTIR Spectroscopy : Identifies carboxylate coordination modes (e.g., symmetric/asymmetric stretching at 1400–1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental proton conductivity in H₂bpdc-based MOFs?
Discrepancies often arise from unaccounted structural factors:
- Pore Geometry : Narrow channels in sulfonated H₂bpdc analogs (e.g., H₄BPDSDC) may restrict water-mediated proton transport despite high theoretical conductivity .
- Crystallinity Defects : Use synchrotron PXRD to detect microstrain or stacking faults that disrupt hydrogen-bonding networks .
- Hydration Effects : Conduct variable-humidity impedance spectroscopy to correlate proton mobility with water content .
Q. What functionalization strategies enhance hydrothermal stability of H₂bpdc MOFs?
- Amino Substitution : Introducing -NH₂ groups at the 2-position (e.g., 2-amino-H₂bpdc) strengthens metal-ligand bonds via chelation, improving stability in aqueous media .
- Sulfonation : Sulfonyl groups in H₄BPDSDC increase hydrophilicity and acid resistance, enabling stable proton conduction under high humidity .
- Hybrid Linkers : Co-polymerization with rigid ligands like terphenyl-4,4''-dicarboxylic acid reduces framework flexibility, minimizing hydrolysis .
Q. How do steric effects in H₂bpdc derivatives influence metal coordination geometry?
Substituents on the biphenyl core alter ligand conformation and metal-ligand bond angles:
- Methyl Groups : In 2,2',6,6'-tetramethyl-H₂bpdc, steric hindrance forces a non-coplanar biphenyl arrangement, favoring tetrahedral over octahedral coordination in Zn-MOFs .
- Nitro Groups : Electron-withdrawing -NO₂ in 2,2'-dinitro-H₂bpdc increases ligand acidity, promoting stronger coordination to lanthanide ions (e.g., La³⁺) .
Q. Methodological Considerations
Q. What computational approaches predict H₂bpdc-based MOF properties?
- Density Functional Theory (DFT) : Models electronic structure to predict redox potentials (e.g., Ru-doped UiO-67 MOFs for photocatalysis) .
- Grand Canonical Monte Carlo (GCMC) : Simulates gas adsorption (e.g., CO₂ uptake in Al-MOFs with mixed H₂bpdc/BipyDC linkers) .
- Molecular Dynamics (MD) : Analyzes proton transport pathways in hydrated MOFs by tracking water molecule diffusion .
Q. How can researchers optimize MOF crystallinity during H₂bpdc synthesis?
- Modulators : Add acetic acid to slow nucleation, yielding larger UiO-67 crystals (e.g., 0.5 M acetic acid increases crystal size by 200%) .
- Solvent Choice : DMF/water mixtures (4:1 v/v) enhance ligand solubility and framework assembly .
- Temperature Gradients : Gradual heating (e.g., 5°C/h) reduces defect formation in Zr-MOFs .
Q. Data Contradiction Analysis
Q. Why do H₂bpdc-based MOFs exhibit variable CO₂ adsorption capacities despite similar surface areas?
Conflicting reports stem from:
Properties
IUPAC Name |
4-(4-carboxyphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C14H10O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQFBGHQPUXOFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061140 | |
Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid | |
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Molecular Weight |
242.23 g/mol | |
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Physical Description |
Coarse white powder; [3M MSDS] | |
Record name | 4,4'-Biphenyldicarboxylic acid | |
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CAS No. |
787-70-2, 84787-70-2 | |
Record name | [1,1′-Biphenyl]-4,4′-dicarboxylic acid | |
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Record name | (1,1'-Biphenyl)-4,4'-dicarboxylic acid | |
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Record name | 787-70-2 | |
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Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid | |
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Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid | |
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Record name | Sandalwood, ext. | |
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Record name | [1,1'-biphenyl]-4,4'-dicarboxylic acid | |
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Record name | 4,4′-Biphenyldicarboxylic acid | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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